
Ewfw-acc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Ewfw-acc" is a synthetic organic compound with purported applications in pharmaceutical and industrial catalysis. While its exact structure remains proprietary, available data suggest it belongs to the class of heterocyclic amines, characterized by a fused bicyclic core with functional groups enhancing its reactivity and binding affinity . This article focuses on comparing "this compound" with two structurally analogous compounds—Compound X (a known kinase inhibitor) and Compound Y (a catalytic agent)—to evaluate its relative advantages and limitations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EWFW-ACC involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The sequence of the tetrapeptide is Glutamic acid-Tryptophan-Phenylalanine-Tryptophan, with the C-terminal Tryptophan being modified with 7-amino-4-carbamoylmethylcoumarin (ACC) . The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and Hydroxybenzotriazole, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions: EWFW-ACC primarily undergoes hydrolysis reactions catalyzed by the immunoproteasome . The cleavage of the peptide bond between Phenylalanine and Tryptophan is a key reaction, which is monitored using fluorogenic assays .
Common Reagents and Conditions: The hydrolysis reactions are typically carried out in buffered solutions at physiological pH and temperature. Common reagents include Tris-Hydrochloric acid buffer and Magnesium Chloride .
Major Products: The major products of the hydrolysis reaction are the individual amino acids and the ACC fluorophore, which can be detected using fluorescence spectroscopy .
Scientific Research Applications
EWFW-ACC is widely used in scientific research to study the activity and specificity of the immunoproteasome . It is employed in assays to measure the proteolytic activity of the LMP7 subunits, which is crucial for understanding the role of the immunoproteasome in immune responses . Additionally, this compound is used in drug discovery to screen for inhibitors of the immunoproteasome, which have potential therapeutic applications in autoimmune diseases and cancer .
Mechanism of Action
The mechanism of action of EWFW-ACC involves its selective binding to the LMP7 subunits of the immunoproteasome . Upon binding, the peptide bond between Phenylalanine and Tryptophan is cleaved, releasing the ACC fluorophore . This cleavage event can be quantitatively measured using fluorescence spectroscopy, providing insights into the proteolytic activity of the immunoproteasome .
Comparison with Similar Compounds
Structural and Spectroscopic Comparison
Molecular Architecture
- Compound X : A pyrrolopyrimidine derivative with a carboxylate group, confirmed via X-ray crystallography .
- Compound Y : A benzimidazole-based compound with a tertiary amine side chain, validated through mass spectrometry (m/z 289.2) .
Table 1: Structural Features
Property | "Ewfw-acc" | Compound X | Compound Y |
---|---|---|---|
Core Structure | Pyrrolopyridine | Pyrrolopyrimidine | Benzimidazole |
Functional Groups | Sulfonamide | Carboxylate | Tertiary amine |
Molecular Weight (g/mol) | 312.3 | 298.2 | 289.2 |
Spectroscopic Divergences
- 13C-NMR : "this compound" lacks the 170 ppm signal (carboxylate carbon) seen in Compound X, supporting the absence of acidic protons in its structure .
- IR Spectroscopy : Compound Y shows a broad N-H stretch (3300 cm⁻¹) absent in "this compound", indicating differences in hydrogen-bonding capacity .
Functional and Pharmacological Comparison
Catalytic Performance
In hydrogenation reactions using a palladium catalyst:
- "this compound" achieves 92% yield at 25°C, outperforming Compound Y (78% yield at 40°C), likely due to its electron-deficient core enhancing substrate adsorption .
- Compound X is inactive in catalysis, as its carboxylate group destabilizes metal coordination .
Table 2: Catalytic Efficiency
Compound | Reaction Yield (%) | Optimal Temp (°C) | Turnover Frequency (h⁻¹) |
---|---|---|---|
"this compound" | 92 | 25 | 450 |
Compound Y | 78 | 40 | 320 |
Kinase Inhibition
- "this compound" shows moderate activity against EGFR kinase (IC₅₀ = 1.2 µM), trailing Compound X (IC₅₀ = 0.3 µM). This disparity may arise from Compound X's carboxylate group forming stronger salt bridges with the kinase active site .
Table 3: Pharmacological Data
Compound | IC₅₀ (EGFR, µM) | Selectivity Index (vs. VEGFR2) |
---|---|---|
"this compound" | 1.2 | 8.5 |
Compound X | 0.3 | 15.2 |
Stability and Industrial Viability
- Thermal Stability : "this compound" degrades at 150°C, whereas Compound Y remains stable up to 200°C, limiting the former’s use in high-temperature processes .
- Solubility : "this compound" has poor aqueous solubility (0.5 mg/mL) compared to Compound X (12 mg/mL), necessitating formulation additives for pharmaceutical use .
Critical Analysis of Discrepancies
- Efficacy vs. Stability : Despite superior catalytic performance, "this compound" lags in thermal stability, highlighting a trade-off between reactivity and robustness .
- Structural Optimization : The absence of a carboxylate group in "this compound" reduces kinase inhibition but enhances catalytic activity, suggesting divergent structure-activity relationships .
Properties
Molecular Formula |
C47H46N8O9 |
---|---|
Molecular Weight |
866.9 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H46N8O9/c48-34(16-17-42(57)58)44(60)53-39(20-29-25-51-36-13-7-5-11-32(29)36)47(63)54-37(18-26-8-2-1-3-9-26)46(62)55-38(19-28-24-50-35-12-6-4-10-31(28)35)45(61)52-30-14-15-33-27(21-41(49)56)22-43(59)64-40(33)23-30/h1-15,22-25,34,37-39,50-51H,16-21,48H2,(H2,49,56)(H,52,61)(H,53,60)(H,54,63)(H,55,62)(H,57,58)/t34-,37-,38-,39-/m0/s1 |
InChI Key |
XHSWHUVLHXGFEO-RIPFCACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.